molecular formula C48H38OSi2 B11953705 4-(Triphenylsilyl)phenyl ether CAS No. 57519-30-9

4-(Triphenylsilyl)phenyl ether

Cat. No.: B11953705
CAS No.: 57519-30-9
M. Wt: 687.0 g/mol
InChI Key: JUAPGWMEWKQKNB-UHFFFAOYSA-N
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Description

4-(Triphenylsilyl)phenyl ether is an organic compound with the molecular formula C48H38OSi2 and a molecular weight of 687.009 g/mol . This compound is characterized by the presence of a triphenylsilyl group attached to a phenyl ether moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing 4-(Triphenylsilyl)phenyl ether is through the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). Another variation involves using silver oxide (Ag2O) as a mild base, allowing the free alcohol to react directly with the alkyl halide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve large-scale adaptations of the Williamson ether synthesis. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Triphenylsilyl)phenyl ether undergoes several types of chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid, sulfuric acid) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce alcohols.

Scientific Research Applications

4-(Triphenylsilyl)phenyl ether is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for 4-(Triphenylsilyl)phenyl ether involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing biological processes and material properties. Specific details on its mechanism of action are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsilyl ether
  • Triethylsilyl ether
  • tert-Butyldimethylsilyl ether
  • tert-Butyldiphenylsilyl ether
  • Triisopropylsilyl ether

Uniqueness

4-(Triphenylsilyl)phenyl ether is unique due to its triphenylsilyl group, which imparts distinct chemical properties compared to other silyl ethers. This makes it particularly useful in specific research and industrial applications where these properties are advantageous.

Properties

CAS No.

57519-30-9

Molecular Formula

C48H38OSi2

Molecular Weight

687.0 g/mol

IUPAC Name

triphenyl-[4-(4-triphenylsilylphenoxy)phenyl]silane

InChI

InChI=1S/C48H38OSi2/c1-7-19-41(20-8-1)50(42-21-9-2-10-22-42,43-23-11-3-12-24-43)47-35-31-39(32-36-47)49-40-33-37-48(38-34-40)51(44-25-13-4-14-26-44,45-27-15-5-16-28-45)46-29-17-6-18-30-46/h1-38H

InChI Key

JUAPGWMEWKQKNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)OC5=CC=C(C=C5)[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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